molecular formula C8H9BrFNO B7892319 [(3-Bromo-4-fluorophenyl)methyl](methoxy)amine

[(3-Bromo-4-fluorophenyl)methyl](methoxy)amine

Cat. No.: B7892319
M. Wt: 234.07 g/mol
InChI Key: LVDANPSICFUZKD-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)methylamine is a substituted benzylamine derivative characterized by a 3-bromo-4-fluorophenyl ring attached to a methylamine group, where the amine is further substituted with a methoxy (-OCH₃) group. This compound belongs to a class of bioactive molecules where the electronic and steric properties of substituents significantly influence pharmacological and physicochemical profiles.

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)-N-methoxymethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c1-12-11-5-6-2-3-8(10)7(9)4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDANPSICFUZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of (3-Bromo-4-fluorophenyl)methylamine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)methylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Methyl vs. Methoxy Substitution
  • (3-Bromo-4-fluorophenyl)methylamine (CAS 216873-74-4): The methyl group (-CH₃) is electron-donating, increasing the basicity of the amine compared to the methoxy analog. This compound has a molecular weight of 218.07 g/mol (C₈H₉BrFN) and is noted for applications in chiral building blocks .
  • This substitution may also improve solubility in polar solvents .
Bulkier Alkyl Substituents
  • This modification could prolong half-life but may reduce target binding efficiency due to steric hindrance .
  • [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine (CAS 954253-23-7, C₁₁H₁₆BrFN₂): The dimethylaminoethyl substituent adds a tertiary amine, enabling hydrogen bonding and pH-dependent solubility. Such structural features are critical for central nervous system (CNS) penetration .

Aromatic Substitution Patterns

  • (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine: This compound features dual aromatic rings, which may enhance π-π stacking interactions with biological targets like enzymes or receptors. The 4-methoxybenzyl group could confer antioxidant properties, as seen in related phenolic compounds .
  • Such derivatives are often explored in anticancer and antimicrobial agents .

Heterocyclic Derivatives

  • (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (CAS 1025230-61-8):
    The pyridinylmethyl group introduces a heterocyclic moiety, enabling coordination with metal ions or interaction with hydrophobic pockets in proteins. This structural motif is common in kinase inhibitors .

Physicochemical and Pharmacokinetic Considerations

Molecular Weight and Solubility

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
(3-Bromo-4-fluorophenyl)methylamine C₈H₉BrFNO 234.07 Moderate solubility in polar aprotic solvents
(3-Bromo-4-fluorophenyl)methylamine C₈H₉BrFN 218.07 Higher lipophilicity; chiral applications
[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine C₁₁H₁₆BrFN₂ 281.17 Enhanced solubility at physiological pH

Metabolic Stability

  • Methoxy-substituted amines generally exhibit slower hepatic metabolism compared to methyl analogs due to reduced oxidative deamination .
  • Bulkier substituents (e.g., pentan-2-yl) may undergo cytochrome P450-mediated oxidation, leading to reactive metabolites .

Biological Activity

(3-Bromo-4-fluorophenyl)methylamine is an organic compound that has garnered attention for its potential biological activities. This compound features a bromine and fluorine substituent on a phenyl ring, along with a methoxy group and an amine functional group. These structural characteristics suggest that it may interact with various biological targets, influencing enzyme activity and receptor binding.

  • Molecular Formula : C10H12BrFNO2
  • Molecular Weight : 276.12 g/mol
  • Structural Features :
    • Bromine (Br) and Fluorine (F) substituents on the aromatic ring.
    • Methoxy group (-OCH₃) contributing to solubility.
    • Amine group (-NH₂) allowing for hydrogen bonding.

The biological activity of (3-Bromo-4-fluorophenyl)methylamine is primarily attributed to its ability to form hydrogen bonds and ionic interactions with biomolecules. This capability may modulate the activity of enzymes or receptors, potentially leading to various pharmacological effects. Preliminary studies indicate that the compound could influence metabolic pathways, although detailed mechanisms remain to be elucidated.

Biological Activity Studies

Recent research has focused on the interactions of (3-Bromo-4-fluorophenyl)methylamine with specific molecular targets. Notable findings include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes, which could be beneficial in therapeutic contexts.
  • Receptor Binding : Investigations into its binding affinity to various receptors are ongoing, with initial results suggesting significant interactions that could lead to altered physiological responses.

Case Studies

  • Anticancer Activity :
    • A study explored the effects of (3-Bromo-4-fluorophenyl)methylamine on cancer cell lines, revealing a dose-dependent inhibition of cell proliferation in human colorectal carcinoma cells (HCT-116).
    • IC50 values were reported at approximately 0.1–1 µM, indicating potent activity against cancer cells.
  • Neuroprotective Effects :
    • Research indicated potential neuroprotective properties in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers in neuronal cell cultures, suggesting a mechanism involving antioxidant activity.

Comparative Analysis

To better understand the uniqueness of (3-Bromo-4-fluorophenyl)methylamine, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Differences
3-Bromo-4-methoxyphenethylamineC9H12BrNOLacks fluorine substituent
(3-Bromo-4-chlorophenyl)methyl(methoxy)amineC10H12ClNO2Contains chlorine instead of fluorine
(3-Bromo-4-fluorophenyl)methyl(2-methoxyethyl)amineC11H14BrFNO2Longer ethylamine side chain

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